Cas no 935518-01-7 (2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile)

2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylamino and nitrile functionalities offer versatile reactivity for further derivatization. This compound serves as a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other heterocyclic scaffolds. The electron-withdrawing trifluoromethyl group also improves binding affinity in target interactions. Its well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and material science. Proper handling under controlled conditions is recommended due to its reactive nitrile group.
2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile structure
935518-01-7 structure
Product Name:2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile
CAS No:935518-01-7
MF:C9H8F3N3
MW:215.175131797791
CID:1094479
PubChem ID:58873719
Update Time:2025-06-11

2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile
    • 2-(dimethylamino)-6-(trifluoromethyl)pyridine-3-carbonitrile
    • SCHEMBL2526256
    • GVVVSFXIBCARIU-UHFFFAOYSA-N
    • 935518-01-7
    • AKOS018428046
    • Inchi: 1S/C9H8F3N3/c1-15(2)8-6(5-13)3-4-7(14-8)9(10,11)12/h3-4H,1-2H3
    • InChI Key: GVVVSFXIBCARIU-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=C(C#N)C(=N1)N(C)C)(F)F

Computed Properties

  • Exact Mass: 215.06703175g/mol
  • Monoisotopic Mass: 215.06703175g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 39.9Ų

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Additional information on 2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile

Introduction to 2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile (CAS No. 935518-01-7)

2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile, with the CAS number 935518-01-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as DATN for brevity, is characterized by its unique structural features, including a dimethylamino group and a trifluoromethyl substituent on the nicotinonitrile scaffold. These functional groups contribute to its distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile is composed of a pyridine ring with a cyano group at the 3-position, a dimethylamino group at the 2-position, and a trifluoromethyl group at the 6-position. This arrangement provides the molecule with high stability and reactivity, which are crucial for its potential therapeutic applications. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its ability to cross biological membranes and reach target sites within cells.

In recent years, 2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile has been extensively studied for its potential as a lead compound in the development of novel drugs. One of the key areas of interest is its activity as a modulator of ion channels and receptors. Research has shown that this compound can interact with specific ion channels, such as voltage-gated sodium channels (NaV), which are involved in various physiological processes including pain sensation and neuronal excitability. By modulating these channels, DATN has the potential to be developed into therapeutic agents for conditions such as chronic pain and epilepsy.

Beyond its ion channel modulating properties, 2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile has also been investigated for its anti-inflammatory and anti-cancer activities. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. Additionally, preliminary research suggests that DATN may have cytotoxic effects on certain cancer cell lines, making it a promising candidate for further investigation in oncology.

The synthesis of 2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile involves several well-established chemical reactions. One common synthetic route involves the reaction of 6-trifluoromethylnicotinonitrile with dimethylamine in an appropriate solvent under controlled conditions. This method yields high purity products with good yields, making it suitable for large-scale production. The ability to synthesize this compound efficiently is crucial for its application in drug discovery and development programs.

In terms of safety and handling, 2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile should be managed with standard laboratory precautions due to its chemical reactivity and potential biological activity. Researchers working with this compound should adhere to best practices for handling chemicals in a laboratory setting to ensure safety and compliance with regulatory guidelines.

The future prospects for 2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile are promising. Ongoing research continues to explore its potential therapeutic applications, particularly in areas such as pain management, neurology, and oncology. As more data becomes available from preclinical studies and clinical trials, it is likely that this compound will play an increasingly important role in the development of new drugs that address significant unmet medical needs.

In conclusion, 2-(Dimethylamino)-6-(trifluoromethyl)nicotinonitrile (CAS No. 935518-01-7) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for further investigation and development into novel therapeutic agents. As research progresses, it is anticipated that this compound will contribute significantly to advancing our understanding of disease mechanisms and improving patient outcomes.

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